Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
Description
Properties
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-7-2-1-6-3-8-5-9-10(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGJRZETBFPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into electron-rich heterocycles. For pyrrolo[2,1-f]triazine derivatives, this method involves treating the parent heterocycle with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Protocol Optimization
In a representative procedure (WO2013177983A1), 2-amino-4-trifluoromethylpyridine undergoes bromination with N-bromosuccinimide (NBS) to yield a brominated intermediate. Subsequent protection of the amino group with a pivaloyl moiety precedes formylation using n-butyllithium and DMF in tetrahydrofuran (THF) at −78°C. The aldehyde is introduced regioselectively at the 7-position, achieving yields of 70–85%.
Key Reaction Conditions:
Palladium-Catalyzed Cross-Coupling Reactions
Iodination at the 7-position enables Suzuki-Miyaura couplings with formyl-containing boronic acids. A patent (CN111423443A) describes the synthesis of 4-amino-7-iodopyrrolo[2,1-f]triazine, which serves as a precursor for cross-coupling.
Iodination and Coupling Sequence
- Iodination : 4-Aminopyrrolo[2,1-f]triazine is treated with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in DMF at −25°C, achieving 84–90% yields.
- Suzuki Coupling : The 7-iodo intermediate reacts with 4-formylphenylboronic acid under Pd(PPh₃)₄ catalysis, yielding the 7-carbaldehyde derivative.
Comparative Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Iodination | ICl, DMF, −25°C | 3 h, N₂ atmosphere | 84–90% |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12 h | 65–75% |
Oxidation of Hydroxymethyl Precursors
Hydroxymethyl groups at the 7-position can be oxidized to aldehydes using manganese dioxide (MnO₂) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). This approach is advantageous for late-stage functionalization.
MnO₂-Mediated Oxidation
Ethyl pyrrolo[2,1-f]triazine-7-carboxylate is reduced to the hydroxymethyl derivative using lithium aluminum hydride (LiAlH₄). Subsequent oxidation with MnO₂ in dichloromethane (DCM) affords the aldehyde in 60–70% yield.
Reaction Scheme:
- Reduction : LiAlH₄, THF, 0°C → RT, 2 h
- Oxidation : MnO₂, DCM, RT, 12 h
Cycloaddition-Based Strategies
1,3-Dipolar cycloadditions of triazinium ylides with alkyne dipolarophiles offer a modular route to pyrrolotriazines. When the dipolarophile carries a formyl group, the aldehyde is incorporated directly into the heterocycle.
Triazinium Ylide Approach
Triazinium salts (e.g., 1-methyl-1,2,4-triazinium iodide) generate ylides upon treatment with base. Reaction with propiolaldehyde derivatives yields pyrrolo[2,1-f]triazine-7-carbaldehyde with 55–65% diastereoselectivity.
Optimized Parameters:
- Base : K₂CO₃
- Solvent : Acetonitrile
- Temperature : 25°C
Multistep Synthesis from Pyrrole Derivatives
A linear synthesis starting from pyrrole-2-carboxylate involves N-amination, cyclization, and late-stage formylation.
Key Steps:
- N-Amination : Methyl pyrrole-2-carboxylate reacts with O-(diphenylphosphinyl)hydroxylamine to introduce the N–N bond.
- Cyclization : Formamidine acetate promotes triazine ring closure.
- Formylation : Vilsmeier-Haack conditions (DMF, POCl₃) install the 7-carbaldehyde.
Yield Analysis:
| Step | Yield |
|---|---|
| N-Amination | 80% |
| Cyclization | 75% |
| Formylation | 70% |
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Kinase Inhibition
Pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified as promising scaffolds for the development of kinase inhibitors. These compounds effectively target various kinases implicated in cancer and other diseases.
- Mechanism of Action : The pyrrolo[2,1-f][1,2,4]triazine nucleus mimics the quinazoline structure, a well-known scaffold for kinase inhibitors. This structural similarity allows it to interact with ATP-binding sites of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .
- Case Studies :
| Compound | Target Kinase | IC50 Value (µM) | Application |
|---|---|---|---|
| Avapritinib | PDGFRA | - | Cancer therapy |
| Remdesivir | - | - | Antiviral treatment |
Antiviral Activity
Recent studies have indicated that pyrrolo[2,1-f][1,2,4]triazine derivatives possess antiviral properties. Their efficacy against viral infections has been explored through various synthetic analogs.
- Ebola Virus : Some derivatives have shown potential in treating Ebola and other emerging viral infections .
- Norovirus : Specific analogs have been reported to exhibit anti-norovirus activity .
Synthetic Strategies
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives is crucial for expanding their applications. Various synthetic methodologies have been developed:
- Synthesis Methods :
These methods enable the production of various substituted pyrrolo[2,1-f][1,2,4]triazines with tailored biological activities.
Biological Activities and Therapeutic Potential
Pyrrolo[2,1-f][1,2,4]triazine compounds exhibit a wide range of biological activities beyond kinase inhibition:
- EGFR Inhibitors : Compounds targeting EGFR have shown promise in inhibiting cellular proliferation in cancer cell lines .
- Dual Inhibitors : Certain derivatives act as dual inhibitors of c-Met and VEGFR-2 pathways .
- Other Targets : They also inhibit pathways related to PI3K signaling and possess activity against various receptors such as MCH-R1 and CRF1 .
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. For example, in antiviral applications, the compound inhibits the replication of viral RNA by targeting the RNA-dependent RNA polymerase enzyme . In anticancer applications, it acts as a kinase inhibitor, disrupting the signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Key derivatives of Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde include compounds with ester, aryl, or heteroaryl substituents. Their biological activities and physicochemical properties vary significantly based on substitution patterns:
Key Observations :
- Antiviral Activity : Methoxy and thienyl substituents enhance antiviral potency. Compound 14f showed the highest selectivity against H1N1 due to hydrogen bonding with neuraminidase .
- Kinase Inhibition : Bulky substituents (e.g., naphthyl in 14g ) improve hydrophobic interactions with kinase ATP-binding pockets, while polar groups (e.g., piperidine-diols) enhance diastereoselectivity and target engagement .
Scaffold-Based Bioisosteres
Pyrrolo[2,1-f][1,2,4]triazine derivatives are bioisosteres of quinazolines and purines, mimicking their kinase-inhibitory profiles:
- Quinazoline mimics : Pyrrolotriazine-based inhibitors of EGFR and MET kinases exhibit comparable potency to quinazoline drugs like gefitinib but with improved pharmacokinetic profiles .
- Pyrazolo[4,3-e][1,2,4]triazines : These analogs show antitumor activity but lack the broad kinase selectivity of pyrrolotriazines due to reduced hydrogen-bonding capacity .
Antiviral Activity
Pyrrolotriazine derivatives inhibit viral neuraminidase and RNA-dependent RNA polymerase (RdRp). For example, 14f disrupts H1N1 replication by binding to neuraminidase’s active site, as confirmed by molecular docking . In contrast, Remdesivir (a pyrrolotriazine prodrug) targets SARS-CoV-2 RdRp but requires metabolic activation, limiting its broad-spectrum utility .
Anticancer and Kinase Inhibition
- Dual c-Met/VEGFR-2 inhibitors: These compounds block angiogenesis and tumor metastasis by simultaneously targeting c-Met (IC₅₀: 0.8 nM) and VEGFR-2 (IC₅₀: 1 nM), outperforming single-target agents in xenograft models .
- IRAK4 inhibitors : Derivatives with sulfoxide substituents exhibit high permeability and low toxicity, making them viable for inflammatory diseases .
Structure-Activity Relationship (SAR) Trends
- Position 2 : Unsubstituted aryl groups (e.g., phenyl) favor antiviral activity, while electron-withdrawing groups (e.g., Cl) enhance kinase affinity .
- Position 4 : Hydrogen-bond acceptors (e.g., methoxy) improve target engagement in neuraminidase, whereas hydrophobic groups (e.g., naphthyl) optimize kinase inhibition .
- Position 7 : Carbaldehyde (-CHO) enables further derivatization (e.g., Schiff base formation) but may reduce metabolic stability compared to ester or amide derivatives .
Biological Activity
Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is an intriguing compound within the realm of heterocyclic chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a fused ring system comprising a pyrrole and triazine structure. The presence of an aldehyde functional group at the 7-position and an amino group at the 4-position enhances its chemical reactivity and biological properties. The molecular formula is C₇H₈N₄O with a molecular weight of approximately 164.16 g/mol.
Biological Activities
The biological activities of pyrrolo[2,1-f][1,2,4]triazine derivatives have been extensively studied, revealing a range of pharmacological effects:
- Antiviral Activity : Compounds in the pyrrolo[2,1-f][1,2,4]triazine class have shown potential as antiviral agents. For instance, derivatives have been investigated for their ability to inhibit RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication .
- Antitumor Effects : Some studies indicate that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit cytotoxicity against various cancer cell lines. For example, certain C-nucleosides derived from this compound demonstrated potent activity in inhibiting cell viability in cancer models .
- Kinase Inhibition : Research has highlighted the role of pyrrolo[2,1-f][1,2,4]triazine derivatives as kinase inhibitors. Compounds targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) have shown promising results with low IC50 values (e.g., IC50 = 0.023 µM against VEGFR-2) .
The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound's interaction with enzymes such as RdRp is crucial for its antiviral properties. The binding affinity and inhibition kinetics are essential for understanding its efficacy against viral pathogens.
- Cell Signaling Modulation : By inhibiting key kinases involved in cell proliferation and survival pathways (e.g., EGFR), these compounds can alter signaling cascades that lead to tumor growth suppression .
Synthesis of this compound
The synthesis typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:
- Condensation Reactions : The reaction of 1-amino-pyrrole derivatives with formamidine acetate leads to the formation of the pyrrolo-triazine framework followed by functionalization to introduce the aldehyde group at the 7-position.
Comparative Analysis of Related Compounds
The following table summarizes notable compounds structurally related to this compound along with their unique biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrrolo[3,2-f][1,2]triazole | Structure | Potential antitumor activity |
| 5-Aminopyrrolo[3,2-f][1,2]triazine | Structure | Studied for antiviral properties |
| 6-Aminopyrido[3',2':3,4]imidazo[5-b]pyridine | Structure | Known for anti-inflammatory effects |
Case Study 1: Antiviral Activity
A study explored the antiviral potential of various pyrrolo[2,1-f][1,2,4]triazine derivatives against RNA viruses. The results indicated that specific modifications at the 7-position significantly enhanced antiviral potency.
Case Study 2: Antitumor Efficacy
In vivo studies demonstrated that certain pyrrolo-triazine derivatives reduced tumor size in xenograft models when administered at optimized doses. This highlights their potential as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
